molecular formula C18H25N3O3 B13438159 Hydroxy Saxagliptin-13C3

Hydroxy Saxagliptin-13C3

Cat. No.: B13438159
M. Wt: 334.39 g/mol
InChI Key: GAWUJFVQGSLSSZ-MXWQJFLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Saxagliptin-13C3, with the CAS number 1346597-23-6, is a high-purity, stable isotope-labeled analog of 5-hydroxy Saxagliptin, which is a major active metabolite of the anti-diabetic drug Saxagliptin . This compound is chemically designated as (1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3 . It is supplied with comprehensive characterization data to ensure compliance with regulatory guidelines for pharmaceutical development . The primary application of this compound is as a critical reference standard in quantitative bioanalytical methods, such as LC-MS/MS, for the development and validation of assays for Saxagliptin and its metabolites . It is indispensable for Quality Control (QC) procedures and is particularly crucial in the filing of Abbreviated New Drug Applications (ANDA) and during the commercial production of Saxagliptin . Its research value lies in enabling precise and accurate pharmacokinetic and pharmacodynamic (PK-PD) studies. After administration, Saxagliptin is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to 5-hydroxy Saxagliptin, which has been shown to possess about half the potency of the parent drug in inhibiting the DPP-4 enzyme . Using this labeled standard allows researchers to distinguish the metabolite from the parent drug and other compounds in complex biological matrices, facilitating a clearer understanding of the true in vivo exposure and effect of the active metabolite . This product is intended for research applications as a stable isotope-labeled internal standard. It is supplied with detailed analytical data and may offer traceability to pharmacopeial standards (USP, EP) based on feasibility . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25N3O3

Molecular Weight

334.39 g/mol

IUPAC Name

(1S,3S,5S)-2-[2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12+,13+,14?,16?,17?,18?/m1/s1/i2+1,14+1,15+1

InChI Key

GAWUJFVQGSLSSZ-MXWQJFLCSA-N

Isomeric SMILES

C1[C@@H]2[13CH2][C@@H]2N([C@@H]1C#N)[13C](=O)[13CH](C34CC5CC(C3)(CC(C5)(C4)O)O)N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Approaches for Hydroxy Saxagliptin 13c3

Methodological Approaches for 13C Isotopic Incorporation in Complex Organic Molecules

The incorporation of Carbon-13 into complex organic molecules like Hydroxy Saxagliptin (B632) is a significant synthetic challenge that often requires more effort than the synthesis of the unlabeled parent compound. nih.gov The primary methods involve either incorporating the label at an early stage using an isotopically-labeled building block or employing late-stage labeling techniques. imist.ma

The selection of a labeling strategy depends on several factors, including the availability and cost of labeled precursors and the desired position of the isotope. imist.ma For many drug candidates, 14C is a common choice for radiolabeling, but stable isotopes like 13C are widely used for non-radioactive tracer studies. symeres.comresearchgate.net

Common methodological approaches include:

Use of Labeled Building Blocks: This is the most prevalent strategy, where small, commercially available precursors containing the 13C isotope are used in a multi-step synthesis. imist.ma Examples of such building blocks include metal cyanides (Na¹³CN, K¹³CN), [¹³C]methyl iodide, and [¹³C]carbon dioxide. imist.ma These precursors allow for the insertion of the label into specific and metabolically stable positions within the target molecule's carbon skeleton. researchgate.net

Late-Stage Labeling: Developing methods for introducing isotopes at a late stage in the synthesis is a key area of research, as it can significantly improve efficiency. imist.ma Techniques based on the reversible cleavage of C-C bonds or direct isotopic exchange offer new avenues for preparing ¹³C-labeled molecules without requiring a complete re-synthesis. imist.maresearchgate.net

Biosynthetic Approaches: In some cases, stable isotope labeling can be achieved biosynthetically. For instance, the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method involves culturing cells in media containing "heavy" amino acids, such as ¹³C₆-lysine, which are then incorporated into proteins. thermofisher.com While more common for large biomolecules, principles from biosynthetic labeling can inform the selection of precursors for chemical synthesis. nih.gov

Chemical Synthesis Pathways and Reaction Optimizations for Labeled Analogues

While the specific synthesis route for Hydroxy Saxagliptin-13C3 is proprietary, a published synthesis for a closely related compound, (13)CD2-labeled 5-hydroxysaxagliptin, provides significant insight into the likely pathway. nih.gov This synthesis was developed to support biological studies of the compound. nih.gov

Based on the chemical structure, the synthesis likely involves the coupling of two main fragments: the labeled (S)-2-amino-2-(3,5-dihydroxyadamantan-1-yl)acetic acid moiety and the 2-azabicyclo[3.1.0]hexane-3-carbonitrile core. The ¹³C atoms in this compound are strategically placed on the acetyl group and the bicyclic hexane (B92381) ring, as indicated by its chemical structure. vsquarelifescience.com

Design and Preparation of Isotopic Precursors for Efficient Labeling

The efficient synthesis of this compound relies heavily on the design and availability of suitable isotopic precursors. nih.gov The challenge lies in the limited number of commercially available ¹³C-labeled starting materials. nih.gov Therefore, the synthetic strategy is often designed around a specific, accessible labeled precursor.

The selection of a precursor is guided by the desired labeling pattern in the final molecule. For this compound, precursors would need to introduce ¹³C atoms into the N-acetylglycine portion and the proline-like bicyclic structure.

Table 1: Potential Isotopic Precursors for Labeled Drug Synthesis

Isotopic Precursor Potential Application in Synthesis Reference
[¹³C]Methyl Iodide A versatile C1 building block used for methylation or as a source for electrophilic and nucleophilic one-carbon synthons. imist.ma
[¹³C₂]Ethyl 2-(phenylthio)acetate A two-carbon precursor that allows for differential reactivity, enabling selective ¹³C-labeling in products. nih.gov
[¹³C]Carbon Dioxide Used for carboxylation reactions, often with organometallic reagents, to introduce a labeled carboxylic acid group. imist.ma
[¹³C₃]β-Alanine A multi-labeled amino acid that can be used as a starting point for synthesizing more complex labeled structures. unimi.it

For this compound, a plausible strategy would involve using a ¹³C-labeled amino acid precursor, which is then coupled to the adamantane (B196018) and bicyclic nitrile moieties to construct the final molecule.

Assessment of Isotopic Enrichment and Radiochemical Purity in Synthesized Compounds

After synthesis, a rigorous assessment is required to confirm the identity, purity, and isotopic enrichment of the final compound. This is a critical quality control step to ensure the labeled analogue is a suitable standard for analytical and metabolic studies. rsc.org A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the chemical and radiochemical purity of the synthesized compound. nih.gov It separates the target compound from any impurities or starting materials. For example, the radiochemical purity of a batch of ¹⁴C-labeled Saxagliptin was determined to be 99.29% by HPLC. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the mass of the labeled compound and determining the level of isotopic enrichment. rsc.orgchemmethod.com By comparing the mass spectra of the labeled and unlabeled compounds, chemists can calculate the percentage of molecules that have successfully incorporated the desired number of ¹³C atoms. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the precise location of the isotopic labels within the molecule. rsc.org ¹³C-NMR spectra will show enhanced signals at the positions of enrichment, providing unambiguous structural confirmation. diva-portal.org

Table 2: Analytical Methods for Characterization of Labeled Compounds

Analytical Method Purpose Key Information Provided Reference
High-Performance Liquid Chromatography (HPLC) Purity Assessment Chemical and radiochemical purity (%) nih.gov
High-Resolution Mass Spectrometry (HR-MS) Isotopic Enrichment & Identity Molecular weight confirmation, percentage of isotopic incorporation rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation Location of isotopic labels, structural integrity rsc.orgdiva-portal.org

These analytical methods collectively ensure that the synthesized this compound meets the high standards required for its use in pharmaceutical research and development.

Advanced Analytical Methodologies for the Characterization and Quantification of Hydroxy Saxagliptin 13c3

Mass Spectrometry-Based Techniques for Metabolite Analysis

Mass spectrometry (MS) stands as a cornerstone for metabolite analysis due to its exceptional sensitivity and selectivity. When coupled with chromatographic separation, it allows for the detection and quantification of metabolites, like 5-hydroxy saxagliptin (B632), even at trace levels within complex biological samples. The use of stable isotope-labeled internal standards, such as Hydroxy Saxagliptin-13C3, is fundamental to achieving the highest degree of accuracy in quantification. These labeled compounds, which are chemically identical to the analyte but have a greater mass, are essential for correcting variabilities during sample preparation and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of metabolites. Several sensitive and rapid LC-MS/MS methods have been developed for the simultaneous determination of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma. thieme-connect.denih.gov These methods often employ solid-phase extraction (SPE) or protein precipitation (PPT) for sample cleanup. lcms.cznih.gov

In a typical method, analytes are separated on a reversed-phase column and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. lcms.cz For instance, the MRM transition for 5-hydroxy saxagliptin is commonly m/z 332.30 > 196.20. lcms.cz The use of this compound as an internal standard would involve monitoring a specific mass transition corresponding to the labeled compound, thereby ensuring precise quantification by correcting for matrix effects and extraction losses. These methods demonstrate excellent linearity over a wide concentration range, with lower limits of quantification (LLOQ) often in the sub-ng/mL range. nih.govlcms.cz

Table 1: Exemplary LC-MS/MS Method Parameters for Hydroxy Saxagliptin Analysis
ParameterConditionReference
ChromatographyUPLC / HPLC nih.govlcms.cz
ColumnACQUITY HSS C18 (1.7 µm, 2.1 x 100 mm) or ACE 5CN (150 × 4.6 mm, 5 μm) nih.govlcms.cz
Mobile PhaseAcetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer nih.govlcms.cz
Flow Rate0.4 mL/min lcms.cz
Ionization ModePositive Electrospray Ionization (ESI+) nih.govlcms.cz
MS DetectionTriple Quadrupole (MRM) nih.govlcms.cz
MRM Transition (5-OH Saxagliptin)m/z 332.30 > 196.20 lcms.cz
Linear Range (5-OH Saxagliptin)0.195–100 ng/mL lcms.czwaters.com
Extraction Recovery (5-OH Saxagliptin)71% - 82.69% nih.govlcms.cz

High-Resolution Mass Spectrometry for Structural Elucidation and Precise Quantification

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Q-TOF, is indispensable for the structural elucidation of metabolites and for providing an additional layer of confidence in quantification. HRMS analysis provides highly accurate mass measurements, typically with a mass error of less than 5 ppm, which is crucial for determining the elemental composition of an unknown compound.

In the context of saxagliptin metabolism, HRMS has been used to analyze its metabolites in rat liver microsomal incubates. mdpi.com For 5-hydroxysaxagliptin, HRMS would confirm its identity by providing a precise mass for its protonated molecular ion. For example, the protonated molecular ion of saxagliptin is observed at m/z 316.2017. mdpi.com The corresponding ion for 5-hydroxysaxagliptin would be observed at a mass approximately 16 Da higher, consistent with the addition of an oxygen atom. The fragmentation pattern observed in the MS/MS spectrum further confirms the structure. mdpi.com This precise mass data is critical for distinguishing the analyte from other isobaric interferences in a complex matrix.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Biological Matrices

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govnih.gov The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of the analytical process. nih.gov

Because the labeled standard (this compound) and the native analyte (5-hydroxy saxagliptin) are chemically identical, they behave the same way during sample extraction, purification, and ionization. nih.gov Any loss of analyte during sample workup is accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass difference. nih.gov By measuring the ratio of the MS signal from the native analyte to that of the labeled standard, the exact concentration of the native analyte in the original sample can be calculated with high precision, often with a coefficient of variation (CV) of less than 2%. nih.govannlabmed.org This approach effectively nullifies the impact of matrix effects and variations in instrument response, making it a gold standard for absolute quantification in biological matrices like serum or plasma. nih.govannlabmed.org

Application of Mass Spectrometry for Isotope Ratio Determination

The accurate determination of isotope ratios is the analytical core of the IDMS technique. researchgate.net Mass spectrometers, whether they are triple quadrupole, TOF, or multi-collector instruments, separate ions based on their mass-to-charge (m/z) ratio. researchgate.net In the analysis of this compound, the instrument would be set to monitor the specific m/z values corresponding to the unlabeled 5-hydroxy saxagliptin and the 13C3-labeled standard.

The precision of the isotope ratio measurement is paramount for the accuracy of the final quantitative result. researchgate.net Modern mass spectrometers can achieve very high precision in these measurements. researchgate.net The ratio of the peak areas or intensities of the native analyte and the internal standard is used in the final calculation to determine the concentration of 5-hydroxy saxagliptin. The stability and known isotopic enrichment of the this compound standard are critical for the reliability of this determination. nih.gov

Chromatographic Separation Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Related Substances Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the quality control, purity assessment, and analysis of related substances for pharmaceuticals like saxagliptin and its metabolites. bepls.comresearchgate.net These methods are crucial for characterizing the purity of the this compound reference material itself, ensuring that it is free from significant impurities that could interfere with its use as an internal standard.

RP-HPLC methods for saxagliptin typically utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. bepls.comresearchgate.net A mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile is used to elute the compounds from the column. bepls.comresearchgate.net The method's validation includes assessing parameters such as linearity, precision, accuracy, and specificity to ensure it is suitable for its intended purpose. bepls.com

Table 2: Representative RP-HPLC Conditions for Saxagliptin Analysis
ParameterConditionReference
ColumnGrace C18 (250mm x 4.6ID, 5 micron) or Inertsil-Extend-C18 (250 × 4.6 mm, 5 µm) bepls.comresearchgate.net
Mobile PhaseMethanol: Water (e.g., 80:20 v/v or 40:60 v/v) bepls.comresearchgate.net
Flow Rate0.8 mL/min or 1.2 mL/min bepls.comresearchgate.net
DetectionUV at 212 nm or 281 nm bepls.comresearchgate.net
Retention Time (Saxagliptin)~4.2 min or ~6.7 min bepls.comresearchgate.net
Linearity Range (Saxagliptin)10 - 50 µg/mL or 10 - 125 µg/mL bepls.comresearchgate.net

Development of Stability-Indicating Methods for Labeled Metabolites

Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and ensuring that analytical procedures can accurately measure the active ingredient without interference from degradation products. For this compound, this involves subjecting the compound to a variety of stress conditions to induce degradation.

Forced Degradation Studies:

Forced degradation studies on the parent drug, Saxagliptin, have shown its lability under hydrolytic (acidic and alkaline) and oxidative conditions, while it remains stable under photolytic and thermal stress. rsc.orgresearchgate.net These studies are foundational for developing stability-indicating methods for its labeled metabolites. A typical forced degradation study for Saxagliptin involves dissolving the substance and exposing it to conditions such as 1 M hydrochloric acid, 0.1 M sodium hydroxide, and hydrogen peroxide. scielo.brderpharmachemica.com The resulting degradation products are then separated and identified.

A study on Saxagliptin identified seven degradation products under various stress conditions using liquid chromatography-mass spectrometry (LC-MS). rsc.orgresearchgate.net The separation was achieved on a C18 column with a gradient elution of 10 mM ammonium formate and methanol. rsc.orgresearchgate.net The structural elucidation of these degradation products was performed by comparing their fragmentation patterns with that of the parent drug. rsc.orgresearchgate.net

Method Validation:

The developed stability-indicating methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. rsc.orgscielo.br For instance, a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for Saxagliptin demonstrated good linearity over a concentration range of 15.0 - 100.0 µg/mL with a correlation coefficient greater than 0.999. scielo.br The precision of such methods is typically confirmed by low relative standard deviation (RSD) values for intra-day and inter-day assays, often below 2%. scielo.brnih.gov

The table below summarizes typical parameters for a validated stability-indicating HPLC method for Saxagliptin, which would be adapted for this compound.

Chiral Chromatography for Enantiomeric Purity Evaluation (if applicable)

Since Saxagliptin and its metabolites are chiral compounds, evaluating enantiomeric purity is critical. nih.gov Chiral chromatography is the gold standard for separating enantiomers, utilizing chiral stationary phases (CSPs) that create temporary diastereomeric complexes with the enantiomers, leading to differential retention times. americanpharmaceuticalreview.comresearchgate.net

For compounds with a free amino group like Saxagliptin, crown ether-based CSPs, such as CROWNPAK CR-I (+), have been successfully employed for direct enantiomeric separation. nih.gov The optimization of such methods involves adjusting the mobile phase composition, pH, and column temperature. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient results compared to traditional HPLC. nih.govchromatographyonline.com

A validated chiral Ultra-Fast Liquid Chromatography (UFLC) method for a similar DPP-4 inhibitor, Vildagliptin, utilized a Chiralcel OD-RH column and a mobile phase of borax (B76245) buffer, acetonitrile, and triethylamine. scirp.org This method demonstrated excellent linearity and low limits of detection and quantification, making it suitable for determining enantiomeric purity. scirp.org

The following table outlines a potential chiral UFLC method for evaluating the enantiomeric purity of this compound.

Spectroscopic Characterization of Isotopic Forms

Spectroscopic techniques are indispensable for confirming the structure and isotopic labeling of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful, non-destructive technique for confirming the exact position of isotopic labels within a molecule. researchgate.netresearchgate.net Isotope ratio monitoring by ¹³C NMR (irm-¹³C NMR) allows for the position-specific isotope analysis (PSIA) with high precision. researchgate.net This is crucial for verifying that the ¹³C₃ label in this compound is at the intended positions, ensuring the integrity of the labeled standard for use in metabolic studies.

The use of ¹³C-isotope labeling can simplify complex NMR spectra and facilitate the quantification of different species in a mixture. rsc.org For labeled proteins, specific labeling patterns can help overcome challenges like signal overlap and line broadening. sigmaaldrich.comnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups present in this compound. nih.gov FTIR spectroscopy is particularly useful for identifying characteristic vibrational modes of functional groups. The FTIR spectrum of pure Saxagliptin shows distinct peaks corresponding to its various functional groups, and these can be compared to the spectrum of this compound to confirm its structural integrity. juniperpublishers.comresearchgate.net

Raman spectroscopy complements FTIR and can be used to study the electronic and physical state of molecular subcomponents, which can be correlated with biological activity. nih.gov

The table below presents typical FTIR peak assignments for Saxagliptin, which would be relevant for the analysis of this compound.

Chromatographic and Spectroscopic Integration for Comprehensive Analysis

The integration of chromatographic separation with spectroscopic detection, particularly mass spectrometry (LC-MS/MS), provides a comprehensive and powerful tool for the analysis of this compound. nih.govnih.gov LC-MS/MS methods have been developed for the simultaneous determination of Saxagliptin and its major active metabolite, 5-hydroxy Saxagliptin, in biological matrices. nih.govnih.gov These methods offer high sensitivity and selectivity, with the ability to separate isomers and quantify analytes at low concentrations. nih.gov

A typical LC-MS/MS method for Saxagliptin and its metabolite utilizes a C18 column with a mobile phase of acetonitrile and ammonium formate buffer. nih.gov The mass spectrometer is operated in positive electrospray ionization (ESI+) mode for detection. nih.gov Such methods are validated for linearity, accuracy, precision, and stability. nih.gov

The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) further enhances the speed and resolution of the analysis. nih.gov The structural elucidation of metabolites and degradation products is greatly facilitated by high-resolution mass spectrometry (HRMS), which provides accurate mass measurements and detailed fragmentation patterns. rsc.orgresearchgate.netmdpi.com

The following table summarizes the key parameters of a UPLC-MS/MS method for the analysis of Saxagliptin and its hydroxy metabolite.

Research Applications of Hydroxy Saxagliptin 13c3 in Preclinical and Mechanistic Studies

Elucidation of Metabolic Transformations and Pathways of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Understanding how drugs like Saxagliptin (B632) are processed in the body is fundamental to their development. Hydroxy Saxagliptin-13C3 is instrumental in mapping these intricate processes.

Conversely, by introducing this compound directly into these systems, scientists can track its subsequent fate. Because mass spectrometry can distinguish between the labeled (heavy) and unlabeled (light) compounds, the tracer's path can be followed without ambiguity, revealing whether the metabolite undergoes further biotransformation or remains stable. alfa-chemistry.comresearchgate.net

Accurate quantification is the bedrock of pharmacokinetic analysis. This compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the preferred method for measuring drug concentrations in biological fluids. nih.govthieme-connect.de When added to a biological sample (e.g., plasma from a study animal), the labeled standard behaves identically to the endogenously formed metabolite during extraction and analysis but is distinguished by its higher mass. This allows for precise correction of any sample loss, ensuring highly accurate measurement of the metabolite's concentration over time.

This accuracy is crucial for determining key pharmacokinetic parameters. Preclinical studies in rats, for example, have characterized the absorption, distribution, and elimination profiles of Saxagliptin and its hydroxy metabolite. nih.govnih.gov Such studies provide the data needed to construct robust pharmacokinetic models that predict a drug's behavior. nih.gov

While hydroxylation is the main metabolic route for Saxagliptin, the use of stable isotope-labeled tracers can help uncover minor or previously unknown metabolic pathways. tandfonline.com By tracking the isotopic signature, researchers can screen for a wide range of potential biotransformations. This includes Phase II conjugation reactions, where molecules like glutathione (B108866) or cysteine are attached to the drug or its metabolites to facilitate excretion. While the primary biotransformation of Saxagliptin is well-established, labeled tracers provide a powerful tool to investigate the potential for other metabolic products, which may have pharmacological or toxicological relevance. tandfonline.com

In Vitro and In Vivo Metabolic Fate Studies in Preclinical Models

This compound is essential for bridging the gap between laboratory experiments and whole-organism responses, providing clarity on how the metabolite is formed, degraded, and distributed.

In vitro systems that utilize human liver microsomes are standard tools for studying drug metabolism. nih.govnih.gov Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. Studies have shown that CYP3A4 and CYP3A5 are the primary enzymes responsible for converting Saxagliptin to 5-hydroxy saxagliptin. researchgate.net

In a typical experiment, Saxagliptin is incubated with liver microsomes, and this compound is used as an internal standard to precisely quantify the rate of metabolite formation. researchgate.net This helps determine the metabolic stability of the parent drug. Additionally, researchers can incubate this compound directly with these enzyme systems to assess its own metabolic stability or its potential to inhibit or induce the metabolism of other compounds.

Understanding where a drug and its metabolites go in the body and how they are excreted is a critical part of preclinical research. Pharmacokinetic studies in animal models such as rats, dogs, and monkeys are used to evaluate these characteristics. nih.gov Studies in rats have shown that Saxagliptin is widely distributed in the body, with a volume of distribution (V) of approximately 20 L/kg, and is eliminated through both metabolism and renal excretion. nih.govnih.govnih.gov

The use of this compound in these in vivo studies is multifaceted. It can be administered directly to animals to study the specific pharmacokinetic profile of the metabolite itself, including its distribution into tissues and its rate of elimination in urine and feces. researchgate.net More commonly, it serves as the indispensable analytical standard to accurately measure the concentrations of the 5-hydroxy saxagliptin metabolite generated from the administration of the parent drug, Saxagliptin, thereby allowing for a complete picture of the drug's disposition. nih.gov

Table of Compounds

Contribution to Understanding Drug-Metabolizing Enzyme Systems

The use of isotopically labeled compounds like this compound is fundamental to elucidating the pathways of drug metabolism. By acting as an internal standard in mass spectrometry-based analyses, it enables the precise differentiation and quantification of the metabolite from its parent drug and other endogenous compounds.

Role of Cytochrome P450 (CYP) Isoforms in Hydroxylation Pathways

The primary metabolic pathway for Saxagliptin is hydroxylation to form its major active metabolite, 5-hydroxy saxagliptin. nih.govwjgnet.com In vitro and in vivo studies have definitively identified the cytochrome P450 (CYP) 3A4 and 3A5 isoforms as the principal enzymes responsible for this conversion. nih.govwjgnet.comdrugs.com

Table 1: Key CYP Isoforms in Saxagliptin Hydroxylation
CYP IsoformRole in MetabolismRelative Catalytic Efficiency (Vmax/Km)Research Finding Source
CYP3A4Primary enzyme for hydroxylation to 5-hydroxy saxagliptin~4-fold higher than CYP3A5 nih.gov
CYP3A5Secondary enzyme involved in hydroxylationLower efficiency compared to CYP3A4 nih.gov

Involvement of Other Enzyme Systems in Conjugation and Further Metabolism

While hydroxylation via CYP3A4/5 is the main metabolic route, studies with radiolabeled Saxagliptin have indicated the presence of other minor metabolic pathways. nih.gov After the initial hydroxylation, both the parent drug and Hydroxy Saxagliptin can undergo further phase II metabolism, such as glucuronide or sulfate (B86663) conjugation, although these are considered minor pathways. nih.gov The use of this compound helps researchers to trace and identify these secondary conjugated metabolites in complex biological matrices, contributing to a more complete picture of the drug's disposition.

Insights into Stereoselective Metabolism of Related Compounds

Stereoselectivity, where an enzyme preferentially metabolizes one stereoisomer over another, is a critical aspect of drug development. The adamantyl moiety of Saxagliptin contains a chiral center, and its metabolism can be stereoselective. The biotransformation of Saxagliptin primarily involves CYP3A4/5-dependent monohydroxylation on the 3-hydroxy-substituted adamantyl group to form 5-hydroxy saxagliptin. researchgate.net

The use of stable isotope-labeled standards like this compound is crucial in studies designed to assess the stereoselectivity of drug metabolism. researchgate.net These standards allow for the accurate quantification of specific stereoisomers of metabolites in vitro and in vivo. By comparing the formation rates of different isomers, researchers can determine if the metabolizing enzymes, such as CYP3A4, exhibit a preference for one enantiomer over another. This information is vital for understanding potential differences in pharmacokinetics and pharmacodynamics between isomers.

Utilization in Drug-Drug Interaction Research at the Metabolic Level

Given that Saxagliptin is primarily a substrate of CYP3A4/5, it is susceptible to drug-drug interactions (DDIs) with inhibitors or inducers of these enzymes. drugs.comnih.gov this compound is an essential tool in preclinical DDI studies. It allows for the precise measurement of changes in the formation of the 5-hydroxy metabolite when Saxagliptin is co-administered with other drugs.

For example, when co-administered with potent CYP3A4 inhibitors like ketoconazole, the plasma concentration of Saxagliptin increases significantly, while the formation of its hydroxy metabolite is reduced. wjgnet.com Conversely, co-administration with strong CYP3A4 inducers, such as rifampin, leads to decreased exposure to Saxagliptin and increased formation of 5-hydroxy saxagliptin. drugs.com

By using this compound as an internal standard, researchers can generate robust and reliable pharmacokinetic data to model and predict the clinical significance of such interactions. nih.gov These studies inform dosing recommendations when Saxagliptin is used concurrently with potent CYP3A4 modulators. nih.govdrugs.com

Table 2: Impact of CYP3A4 Modulators on Saxagliptin Metabolism
Modulator TypeExample DrugEffect on Saxagliptin LevelsEffect on 5-hydroxy saxagliptin FormationClinical Implication Source
Strong CYP3A4 InhibitorKetoconazoleIncreasedDecreased wjgnet.com
Moderate CYP3A4 InhibitorDiltiazemIncreasedDecreased wjgnet.com
Strong CYP3A4 InducerRifampinDecreasedIncreased drugs.com

Regulatory and Quality Control Implications of Hydroxy Saxagliptin 13c3 As a Reference Standard

Application in Analytical Method Validation (AMV) for Pharmaceutical Development

Analytical Method Validation (AMV) is a fundamental requirement in the development of pharmaceuticals, ensuring that the chosen analytical procedures are fit for their intended purpose. Hydroxy Saxagliptin-13C3, as a stable isotope-labeled (SIL) internal standard, is instrumental in the validation of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest, in this case, 5-hydroxy saxagliptin (B632), thereby compensating for variability during sample preparation and analysis.

Establishing Method Specificity, Selectivity, Linearity, and Range

The use of this compound is pivotal in establishing the specificity and selectivity of an analytical method. By having a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, it allows for unambiguous identification and quantification, even in complex biological matrices like plasma. This ensures that the method can differentiate between the analyte and other potentially interfering substances.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the validation of an LC-MS/MS method for 5-hydroxy saxagliptin, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against a series of known concentrations. The range of the method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Table 1: Representative Linearity Data for 5-Hydroxy Saxagliptin using this compound as an Internal Standard

Nominal Concentration (ng/mL) Analyte/IS Peak Area Ratio (Mean) Calculated Concentration (ng/mL) Accuracy (%)
0.20 0.015 0.19 95.0
0.50 0.038 0.51 102.0
1.00 0.076 0.98 98.0
5.00 0.385 5.05 101.0
10.00 0.769 10.12 101.2
25.00 1.923 24.85 99.4
50.00 3.846 50.20 100.4
100.00 7.692 99.80 99.8

This is a representative data table synthesized from typical validation results.

Determination of Accuracy, Precision, and Robustness

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The use of this compound significantly enhances both accuracy and precision by correcting for potential losses during sample extraction and variations in instrument response. researchgate.net

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The consistent performance of the internal standard across these variations is a key indicator of a robust method.

Table 2: Representative Accuracy and Precision Data for 5-Hydroxy Saxagliptin Quality Control Samples

QC Level Nominal Concentration (ng/mL) Mean Measured Concentration (ng/mL) (n=6) Accuracy (%) Precision (%CV)
LLOQ 0.20 0.19 95.0 4.5
LQC 0.60 0.58 96.7 3.8
MQC 40.00 40.80 102.0 2.5
HQC 80.00 79.20 99.0 3.1

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation. This is a representative data table.

Assessment of Detection and Quantification Limits for Trace Analysis

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. In sensitive bioanalytical assays, establishing a low LOQ is crucial. The use of a reliable internal standard like this compound is essential for accurately determining these limits. For instance, a typical LC-MS/MS method for 5-hydroxy saxagliptin might establish a lower limit of quantification (LLOQ) of 0.20 ng/mL. researchgate.net

Role in Quality Control (QC) and Quality Assurance of Active Pharmaceutical Ingredients (APIs) and Formulations

In the realm of pharmaceutical manufacturing, Quality Control (QC) and Quality Assurance (QA) are paramount to ensure that every batch of Active Pharmaceutical Ingredient (API) and final drug product meets the required standards of quality, safety, and efficacy. nbinno.com this compound, as a high-purity reference standard, plays a vital role in the QC testing of saxagliptin.

During the analysis of saxagliptin API and its formulations, this compound can be used as an internal standard in chromatographic methods to ensure the accuracy and precision of the assay for the active ingredient and its related substances. This is particularly important for stability studies, where even minor degradation of the API needs to be accurately quantified over time. The consistency and reliability provided by the isotopically labeled standard are critical for making informed decisions about a product's shelf-life and storage conditions.

Ensuring Traceability to Pharmacopeial Standards (e.g., USP, EP) for Analytical Comparability

Traceability is a key concept in analytical chemistry, ensuring that the results of a measurement can be related to a national or international standard through an unbroken chain of comparisons. microbiologics.com While this compound itself may not be a pharmacopeial standard, its purity and characterization are established relative to primary reference standards from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). edqm.eu

The use of a well-characterized internal standard like this compound allows for the establishment of traceable analytical methods. This means that the results obtained in a pharmaceutical company's laboratory can be confidently compared to the specifications outlined in the pharmacopeial monographs for saxagliptin. This analytical comparability is crucial for ensuring product quality across different manufacturing sites and for facilitating regulatory review and approval. edqm.eu

Facilitating Regulatory Compliance in Preclinical and Drug Development Phases

The data generated during preclinical and clinical development form the basis of a new drug application (NDA) submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA). The use of validated bioanalytical methods is a strict regulatory requirement. fda.gov

In preclinical studies, such as absorption, distribution, metabolism, and excretion (ADME) studies, this compound is used as an internal standard to accurately quantify concentrations of the 5-hydroxy saxagliptin metabolite in various biological matrices. nih.govsrce.hr This data is critical for understanding the pharmacokinetic profile of the drug and for establishing a safe dose for first-in-human studies.

Future Directions and Innovations in Stable Isotope Labeled Metabolite Research

Advancements in Automated Synthesis and High-Throughput Isotopic Labeling Technologies

The synthesis of isotopically labeled compounds, traditionally a complex and time-consuming process, is undergoing a significant transformation. musechem.com Innovations in automated synthesis and high-throughput labeling technologies are poised to accelerate drug discovery and development timelines. For a molecule like Hydroxy Saxagliptin-13C3, these advancements could mean more efficient and cost-effective production, making it more readily available for a wider range of research applications.

Late-stage functionalization is a key area of advancement, enabling the introduction of isotopic labels into a molecule at a later step in the synthetic route. musechem.com This approach is particularly advantageous for complex molecules as it minimizes the need for lengthy, de novo syntheses with expensive labeled starting materials. Furthermore, techniques such as hydrogen isotope exchange (HIE) are becoming more sophisticated, offering milder and more selective methods for introducing deuterium (B1214612) or tritium, which can be extended to carbon-13 labeling strategies. musechem.com

Flow chemistry is another emerging technology that promises to revolutionize the synthesis of labeled compounds. x-chemrx.com By conducting reactions in a continuous flow system, researchers can achieve better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, especially when dealing with precious isotopic materials. The adoption of these automated and high-throughput methods will be crucial for the rapid generation of a diverse library of labeled metabolites, including various isotopologues of Hydroxy Saxagliptin (B632).

Integration of Labeled Metabolite Analysis with Systems Biology and Proteomics Approaches

The utility of stable isotope-labeled metabolites like this compound extends far beyond traditional pharmacokinetic studies. The integration of labeled metabolite analysis with systems biology and proteomics offers a more holistic understanding of a drug's mechanism of action and its effects on global biological systems. nih.govacs.org

In systems biology, stable isotope tracing is a powerful tool for mapping metabolic fluxes and understanding how a drug perturbs cellular metabolism. nih.govrsc.org By introducing a 13C-labeled compound, researchers can trace the metabolic fate of the molecule and its metabolites, providing a dynamic view of the metabolic network. This approach, known as metabolomics, is becoming increasingly integral to life science studies. acs.org

In the realm of proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) have become standard for quantitative proteomics. nih.govyoutube.com While not directly involving the labeling of the drug metabolite itself, the principles of using stable isotopes for quantification are the same. The presence of a labeled metabolite can be correlated with changes in the proteome, providing insights into the downstream effects of the drug and its metabolites on protein expression and signaling pathways. The combination of these 'omics' technologies, powered by the use of stable isotopes, provides a multi-dimensional view of drug action.

Novel Applications in Biomarker Discovery and Mechanistic Toxicology Research

Stable isotope-labeled metabolites are playing an increasingly important role in the discovery of novel biomarkers and in-depth mechanistic toxicology studies. acs.orgmoravek.com The precise quantification enabled by labeled internal standards, such as this compound, is fundamental to identifying and validating biomarkers that can predict drug efficacy or toxicity.

In biomarker discovery, the use of labeled compounds in metabolomics studies allows for the accurate measurement of changes in endogenous metabolite concentrations in response to drug treatment. moravek.com These changes can serve as early indicators of a drug's therapeutic effect or potential adverse reactions.

In mechanistic toxicology, stable isotope-labeled compounds are used to trace the formation of reactive metabolites and their adduction to cellular macromolecules, which is often the initiating event in drug-induced toxicity. nih.gov By understanding the metabolic pathways that lead to toxicity, researchers can design safer drugs. The strategic placement of stable isotopes can also be used to alter the metabolic profile of a drug, potentially mitigating the formation of toxic metabolites. acs.org

Enhanced Data Processing and Bioinformatic Tools for Isotopic Tracing Studies and Metabolic Flux Analysis

The increasing complexity and volume of data generated from stable isotope tracing studies necessitate the development of more sophisticated data processing and bioinformatic tools. oup.comoup.com For studies involving compounds like this compound, these tools are essential for extracting meaningful biological insights from the vast datasets.

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates of metabolic reactions in a biological system. nih.govcreative-proteomics.com Software packages such as 13CFLUX2 are being developed to handle the complex calculations required for MFA and to model the intricate network of metabolic reactions. oup.com These tools allow researchers to build comprehensive models of cellular metabolism and to simulate the effects of drug perturbations.

In addition to MFA software, there is a growing need for bioinformatic platforms that can integrate data from multiple 'omics' technologies. oup.com These platforms will enable researchers to correlate changes in metabolic fluxes with alterations in gene expression and protein levels, providing a more complete picture of the system-level response to a drug. The development of user-friendly software with advanced visualization capabilities will be crucial for the broader adoption of these powerful analytical techniques. oup.com

Exploration of New Isotopic Labeling Strategies for Challenging Chemical Structures

While significant progress has been made in isotopic labeling, the synthesis of labeled versions of complex molecules remains a challenge. nih.gov The intricate stereochemistry and functional group diversity of many drug metabolites, including Hydroxy Saxagliptin, require the development of novel and highly selective labeling strategies.

Researchers are exploring new synthetic methodologies to introduce isotopes into specific positions of a molecule with high precision. nih.gov This includes the development of new catalysts and reagents that can facilitate isotopic labeling under mild conditions and with high functional group tolerance. The use of biocatalysis, employing enzymes to perform specific labeling reactions, is also a promising avenue for accessing complex labeled structures that are difficult to synthesize using traditional chemical methods. acs.org

Furthermore, there is ongoing research into the development of new isotopic labels beyond the commonly used 13C, 15N, and 2H. The exploration of other stable isotopes could provide new tools for probing biological systems in novel ways. The continued innovation in synthetic chemistry will be paramount to expanding the toolkit of isotopically labeled compounds available for biomedical research.

Compound Information Table

Compound Name
This compound
Saxagliptin
Hydroxy Saxagliptin

Research Findings Table

SectionKey Advancement/ApplicationRelevance to this compound
6.1 Automated synthesis, late-stage functionalization, flow chemistryMore efficient and cost-effective production of this compound.
6.2 Integration with systems biology and proteomics (metabolomics, SILAC)Deeper understanding of Saxagliptin's mechanism of action and its systemic effects.
6.3 Biomarker discovery and mechanistic toxicologyUse as an internal standard for biomarker validation and to study the formation of reactive metabolites.
6.4 Advanced bioinformatic tools for Metabolic Flux Analysis (MFA)Quantitative analysis of how Saxagliptin and its metabolites affect cellular metabolic pathways.
6.5 Novel isotopic labeling strategies for complex moleculesDevelopment of more precise methods to synthesize different isotopologues of Hydroxy Saxagliptin for specialized studies.

Q & A

Basic: What are the key considerations when synthesizing Hydroxy Saxagliptin-13C³ for use in metabolic tracing studies?

Answer:
Synthesis of isotopically labeled compounds like Hydroxy Saxagliptin-13C³ requires:

  • Isotopic Purity : Use high-purity ¹³C-labeled precursors and validate isotopic incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Purification : Employ high-performance liquid chromatography (HPLC) or preparative TLC to isolate the compound, ensuring removal of unlabeled byproducts .
  • Characterization : Confirm structural integrity using NMR (e.g., ¹H, ¹³C) and quantify isotopic enrichment via high-resolution MS .
  • Documentation : Follow guidelines for detailed experimental protocols to ensure reproducibility, as emphasized in academic reporting standards .

Advanced: How can researchers optimize experimental designs to minimize isotopic dilution effects in pharmacokinetic studies using Hydroxy Saxagliptin-13C³?

Answer:
Isotopic dilution arises when unlabeled endogenous compounds dilute the tracer. Mitigation strategies include:

  • Dosage Calibration : Calculate tracer doses based on baseline endogenous levels to achieve detectable ¹³C enrichment without perturbing metabolic pathways .
  • Timed Sampling : Collect biological samples at intervals aligned with the compound’s half-life to capture peak enrichment .
  • Control Experiments : Use parallel studies with unlabeled Saxagliptin to differentiate tracer-specific signals from background noise .
  • Data Normalization : Apply isotope ratio mass spectrometry (IRMS) to correct for natural abundance ¹³C in control samples .

Basic: Which analytical techniques are most reliable for quantifying Hydroxy Saxagliptin-13C³ in biological matrices, and what validation steps are required?

Answer:

  • LC-MS/MS : Preferred for sensitivity and specificity. Validate using parameters from regulatory guidelines (e.g., FDA):
    • Linearity : Test across expected concentration ranges (e.g., 1–1000 ng/mL).
    • Accuracy/Precision : Include intra-day and inter-day replicates (±15% deviation acceptable) .
    • Matrix Effects : Assess ion suppression/enhancement using post-column infusion .
  • Stability Testing : Evaluate compound stability in matrices under storage conditions (e.g., -80°C) and freeze-thaw cycles .

Advanced: How should researchers address discrepancies in isotopic enrichment data when using Hydroxy Saxagliptin-13C³ in longitudinal studies?

Answer:

  • Source Identification : Check for technical errors (e.g., instrument calibration drift) or biological variability (e.g., metabolic rate fluctuations) .
  • Statistical Modeling : Apply mixed-effects models to account for inter-individual variability and time-dependent trends .
  • Replication : Repeat measurements in subsets of samples to confirm observed trends .
  • Cross-Validation : Compare results with alternative techniques (e.g., radioactive tracing if ethically permissible) .

Basic: What are the best practices for ensuring the stability of Hydroxy Saxagliptin-13C³ under various experimental conditions (e.g., pH, temperature)?

Answer:

  • Pre-Experimental Testing : Conduct forced degradation studies:
    • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 24–72 hours.
    • pH Stability : Expose to buffers (pH 1–13) and analyze degradation products via LC-MS .
  • Storage Recommendations : Store lyophilized powder at -20°C in inert atmospheres (e.g., argon) to prevent oxidation .
  • In-Use Stability : Monitor degradation in reconstituted solutions over 24-hour periods .

Advanced: In what ways can Hydroxy Saxagliptin-13C³ be integrated with omics data to elucidate its metabolic pathways comprehensively?

Answer:

  • Multi-Omics Integration :
    • Metabolomics : Pair tracer data with untargeted MS to identify downstream metabolites .
    • Proteomics : Use SILAC (stable isotope labeling by amino acids) to correlate enzyme activity with tracer distribution .
  • Bioinformatics Tools : Apply pathway analysis software (e.g., MetaboAnalyst) to map ¹³C-labeled fluxes onto metabolic networks .
  • Kinetic Modeling : Develop compartmental models to quantify turnover rates and pathway contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.